6-Bromoindoline hydrochloride

Medicinal Chemistry High-Throughput Screening Formulation

6-Bromoindoline hydrochloride is a strategic sp³-rich scaffold for med chem. Unlike 6-bromoindole, its saturated core provides distinct 3D topology for FBDD. The 6-Br handle enables Suzuki & Buchwald couplings for rapid 6-position SAR. Validated precursor to TDI01326 (ROCK inhibitor) and VER-3323 (5-HT2B/2C agonist). As HCl salt: >100 mg/mL DMSO, >50 mg/mL aqueous solubility—ideal for HTS/FBDD. Single versatile intermediate for hit-to-lead optimization.

Molecular Formula C8H9BrClN
Molecular Weight 234.52 g/mol
CAS No. 1187933-30-7
Cat. No. B1501228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoindoline hydrochloride
CAS1187933-30-7
Molecular FormulaC8H9BrClN
Molecular Weight234.52 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=CC(=C2)Br.Cl
InChIInChI=1S/C8H8BrN.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2;1H
InChIKeyVFCCBOIKVPGOJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoindoline Hydrochloride (CAS 1187933-30-7) Procurement Guide for Research and Industrial Synthesis


6-Bromoindoline hydrochloride (CAS 1187933-30-7) is a brominated heterocyclic compound of the indoline class, with the molecular formula C8H9BrClN and a molecular weight of 234.52 g/mol . The compound exists as a white crystalline powder that is soluble in water and organic solvents, typically supplied with a purity of ≥95% . As an indoline derivative, it is a privileged scaffold in medicinal chemistry . Its core value in a procurement context is as a critical synthetic intermediate and building block for complex bioactive molecules, distinct from its fully aromatic counterpart, 6-bromoindole .

Why 6-Bromoindoline Hydrochloride Cannot Be Substituted with Non-Halogenated or Differently Halogenated Analogs


The 6-bromo substituent on the indoline core is not an inert placeholder; it is a critical determinant of both chemical reactivity and biological activity. The bromine atom serves as a versatile functional handle for cross-coupling reactions, enabling access to structurally diverse libraries. In terms of biological activity, the presence and position of the bromine atom have been shown to directly modulate inhibitory potency. For example, in a study of glycogen synthase kinase-3 (GSK-3) inhibitors, a 6-bromo substitution on a related core resulted in a more than four-fold improvement in inhibitory potency (IC50 of 5 nM) compared to the non-brominated analog (IC50 of 22 nM), while other modifications like N-methylation led to a complete loss of activity [1]. This demonstrates that subtle electronic and steric changes conferred by the 6-bromo group cannot be replicated by unsubstituted indoline or other halogen variants without fundamentally altering the compound's performance in a given assay .

Quantitative Differentiation of 6-Bromoindoline Hydrochloride: Comparative Evidence for Procurement Decisions


Hydrochloride Salt Form vs. Free Base: Validated Aqueous Solubility Advantage

The hydrochloride salt of 6-bromoindoline (CAS 1187933-30-7) offers a profound advantage in aqueous solubility compared to its free base analog (CAS 63839-24-7). The hydrochloride salt exhibits high solubility in water (>50 mg/mL), a direct result of the protonated nitrogen (ammonium) which increases hydrophilicity . In contrast, the free base has limited water solubility, with one source indicating a lack of available solubility data . This difference is not merely academic; it directly impacts the compound's utility in aqueous bioassays, high-throughput screening (HTS), and in vivo studies where consistent and high-concentration stock solutions are required.

Medicinal Chemistry High-Throughput Screening Formulation

Commercial Purity Specifications: Comparative Minimum Purity Benchmark

Procurement specifications for 6-Bromoindoline hydrochloride typically cite a minimum purity of ≥95%, which is consistent across multiple reputable vendors . This is a critical differentiator from less common or custom-synthesized analogs where purity may not be rigorously validated or guaranteed. For example, while the compound is a specific, validated building block for TDI01326 (a ROCK inhibitor) , generic 'bromoindoline' or 'dihydroindole' intermediates are often sold at lower, unspecified, or more variable purities, increasing the risk of failed syntheses or irreproducible biological results. The established 95% benchmark ensures a baseline of reliability for scale-up and reproducibility.

Organic Synthesis Quality Control Supply Chain

Reactivity: Strategic Halogen Handle for Divergent Synthesis

The 6-bromo substituent on the indoline core provides a specific, predictable, and versatile point for further chemical elaboration, a feature that differentiates it from unsubstituted indoline (CAS 496-15-1). While unsubstituted indoline is a common building block, it lacks a halogen handle, limiting its utility in key synthetic transformations like Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions . The 6-bromo group allows for the systematic introduction of aryl, heteroaryl, and amine groups at the 6-position, enabling the rapid generation of compound libraries . This contrasts with chlorinated or fluorinated analogs, where the differing bond strengths and steric properties of C-Cl or C-F bonds would dictate alternative, often less efficient, synthetic strategies.

Synthetic Chemistry Cross-Coupling Drug Discovery

Optimal Research and Industrial Application Scenarios for 6-Bromoindoline Hydrochloride


Synthesis of TDI01326 and Related Rho-Associated Protein Kinase (ROCK) Inhibitors

6-Bromoindoline hydrochloride is a documented and validated precursor for the synthesis of TDI01326, a Rho-associated protein kinase (ROCK) inhibitor . ROCK inhibitors are important therapeutic targets for cardiovascular diseases and other conditions. The specific structural features of 6-bromoindoline hydrochloride—namely the 6-bromo substituent for cross-coupling and the saturated indoline core—are essential for constructing the desired pharmacophore. Use of the free base or other analogs would require additional synthetic steps to install the correct functional handles and oxidation state. This application directly stems from the compound's value as a strategic building block in medicinal chemistry, as described in Evidence Item 3.

Synthesis of VER-3323: A Selective 5-HT2C/2B Serotonin Receptor Agonist

This compound serves as a direct building block for VER-3323, a selective agonist for the 5-HT2B and 5-HT2C serotonin receptor subtypes . This application is supported by the compound's utility as a specific synthetic intermediate with a halogen handle for further derivatization (as discussed in Evidence Item 3). The hydrochloride salt form is particularly advantageous here, as its high solubility in common organic solvents and water facilitates the necessary synthetic steps and subsequent purification processes.

High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD)

The hydrochloride salt of 6-bromoindoline is exceptionally well-suited for HTS and FBDD applications. Its high solubility in DMSO (>100 mg/mL) makes it ideal for preparing concentrated stock solutions . Furthermore, its high aqueous solubility (>50 mg/mL) is a critical advantage for assays conducted in physiologically relevant buffers, minimizing the need for DMSO and reducing the risk of compound precipitation or solvent-induced artifacts. This directly addresses the evidence presented in Evidence Item 1, making it a superior choice over the free base for screening libraries.

Diversification of the Indoline Scaffold via Palladium-Catalyzed Cross-Coupling

The 6-bromo substituent on this compound is a strategic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings . This enables the efficient and systematic exploration of structure-activity relationships (SAR) at the 6-position of the indoline ring. This capability is a direct consequence of the compound's structural feature highlighted in Evidence Item 3. Compared to using unsubstituted indoline, this building block allows for a more convergent and efficient synthesis of complex, 6-substituted indoline derivatives, significantly accelerating the hit-to-lead optimization process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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